Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with amino, nitro, and carbamate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving aldehydes and ammonia derivatives.
Introduction of Amino and Nitro Groups: The amino and nitro groups are introduced through nitration and amination reactions, respectively. These reactions often require specific conditions such as acidic or basic environments and the use of catalysts.
Formation of the Carbamate Group: The carbamate group is introduced through a reaction between an amine and ethyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, allowing the compound to act as an inhibitor or activator of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Shares a similar pyridine ring structure but differs in the substituents attached to the ring.
N-(pyridin-2-yl)amides: Similar in having a pyridine ring but with different functional groups.
Uniqueness
Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
19270-36-1 |
---|---|
Molecular Formula |
C17H30N6O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl N-[6-amino-4-[5-(diethylamino)pentan-2-ylamino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H30N6O4/c1-5-22(6-2)10-8-9-12(4)19-13-11-14(21-17(24)27-7-3)20-16(18)15(13)23(25)26/h11-12H,5-10H2,1-4H3,(H4,18,19,20,21,24) |
InChI Key |
YZSVEWDPUFTUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC(=C1[N+](=O)[O-])N)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.